Pristiq
描述
Synthesis Analysis
The synthesis of complex molecules like Pristiq often involves strategic use of reactions that combine multiple steps into a single process to rapidly build molecular complexity. One relevant approach is the use of tandem reactions, such as the Prins-pinacol rearrangement, which is pivotal in the synthesis of heterocyclic and carbocyclic natural products. This method exemplifies the strategic planning in contemporary synthesis efforts to develop new transformations that efficiently evolve molecular complexity in a stereocontrolled manner (Overman & Pennington, 2003).
Molecular Structure Analysis
Understanding the molecular structure of Pristiq is crucial for predicting its physical and chemical properties. The relationship between a compound's structure and its properties can be determined through quantitative structure-property relationships (QSPRs), which allow for the estimation of these properties based on molecular structure without experimental determination. This approach highlights the importance of molecular descriptors in assessing how the structure influences properties, which is instrumental in the design of new molecules with desired characteristics (Liang & Gallagher, 1997).
Chemical Reactions and Properties
The exploration of chemical reactions and properties includes understanding the synthesis at the chemistry-biology interface, where strategies from biological synthesis are integrated with traditional chemical methods. This interdisciplinary approach aims at creating molecules with specific physical, chemical, and biological properties that might be challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).
Physical Properties Analysis
The analysis of physical properties, such as boiling points, melting points, and critical temperatures, often employs molecular modeling techniques. These techniques use various structural parameters to model properties with high accuracy, offering insights into the intrinsic dimensionalities of these properties and how they relate to molecular structure (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The investigation into chemical properties frequently leverages advanced computational methods, like density functional theory (DFT), to predict molecular properties accurately. This includes a comprehensive assessment across a range of properties such as bond lengths, angles, vibrational frequencies, and reaction barrier heights. Such studies are essential for understanding the chemical behavior of molecules and optimizing their synthesis and applications (Riley, Op't Holt, & Merz, 2007).
科学研究应用
Summary of the Application
Pristiq is used in a co-design framework called PristiQ, which aims to preserve data security in Quantum Machine Learning (QML) in the cloud . This application is particularly relevant in the field of Quantum Computing and Machine Learning .
Methods of Application
PristiQ introduces an encryption subcircuit with extra secure qubits associated with a user-defined security key. This encryption subcircuit protects the important information in the original data. In addition, PristiQ utilizes an automatic model optimizer to achieve high performance on the encrypted data .
Results or Outcomes
Experimental results on simulation and the actual IBM quantum computer both prove the ability of PristiQ to provide high security for the quantum data while maintaining the model performance in QML .
2. Treatment of Major Depressive Disorder (MDD)
Summary of the Application
Pristiq, also known as desvenlafaxine, is a prescription medication used for the treatment of Major Depressive Disorder (MDD) in adults . This application is in the field of Psychiatry and Pharmacology .
Methods of Application
In a Phase 4 study, the efficacy of 50 mg/day and 100 mg/day doses of Pristiq was compared with a placebo over eight weeks of treatment in adult patients with MDD. The primary efficacy endpoint was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAM-D17) total score .
Results or Outcomes
The study met its primary endpoint, supporting the efficacy of 50 mg/day and 100 mg/day doses of Pristiq compared with placebo . The most common treatment-emergent adverse events observed were consistent with the known safety and tolerability profile of Pristiq .
3. Treatment of Menopausal Symptoms
Summary of the Application
Pristiq, or desvenlafaxine, has been found to significantly reduce the number and severity of moderate-to-severe hot flashes in postmenopausal women . This application is in the field of Gynecology and Endocrinology .
Methods of Application
In a Phase 3 study, the efficacy of Pristiq was evaluated over a period of 12 weeks . The primary endpoint was the change in the frequency and severity of hot flashes .
Results or Outcomes
The study found that Pristiq significantly reduced the number and severity of moderate-to-severe hot flashes in postmenopausal women .
4. Treatment of Sexual Side Effects
Summary of the Application
Pristiq, or desvenlafaxine, has been observed to have an impact on sexual side effects in males . This application is in the field of Psychiatry and Sexual Medicine .
Methods of Application
In clinical studies, the sexual side effects were reported by males using Pristiq daily for 8 weeks .
Results or Outcomes
The study found that Pristiq reduced sex drive, which occurred in 4% of males taking 50 mg of Pristiq .
安全和危害
Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .
属性
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDEXVGKDEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959511 | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pristiq | |
CAS RN |
386750-22-7 | |
Record name | Desvenlafaxine Succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。